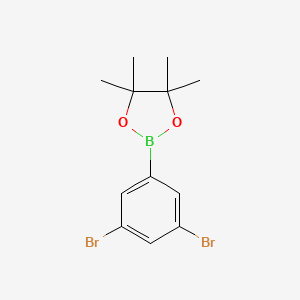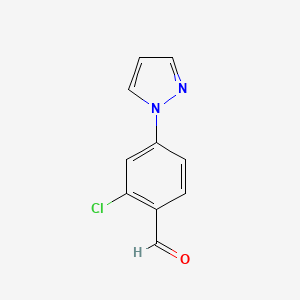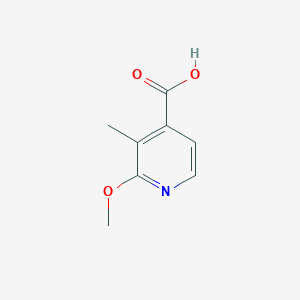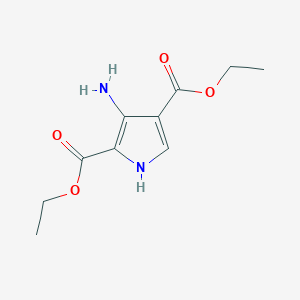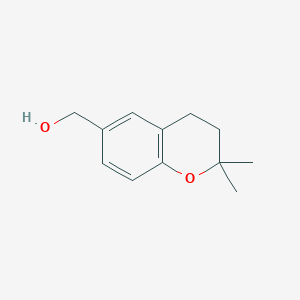
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol
Vue d'ensemble
Description
“(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol” is a chemical compound with the molecular formula C11H14O . It is also known as Chroman, 2,2-dimethyl- .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is MITIYLBEZOKYLX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 162.2283 .Applications De Recherche Scientifique
Antibacterial Activity
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol has been identified in a study as part of the chemical composition of Gunnera perpensa, showing significant antimicrobial properties. This compound exhibited notable activity against yeast infections like Cryptococcus neoformans and Candida albicans (Drewes et al., 2005).
Synthesis of Heteroarotinoids
This compound has been synthesized for use in the development of heteroarotinoids, which have demonstrated promising activity in various assays related to trans-retinoic acid. The synthesis process involves multiple steps, including cyclization and acetylation (Sunthankar et al., 1990).
Pharmacological Activity
In pharmacological studies, derivatives of this compound were evaluated for their effects on rat uterine, aortic rings, and pancreatic β-cells. Some derivatives exhibited strong myorelaxant activity, especially those with a bromine atom at the 6-position of the dihydrobenzopyran ring (Khelili et al., 2012).
Solubility of Sickle Hemoglobin
The compound's influence on the solubility of deoxy-Hb S, a form of hemoglobin involved in sickle cell disease, has been investigated. Studies showed that this compound, along with ethanol, can increase the solubility of deoxy-Hb S (Poillon & Bertles, 1977).
Enantiomeric Purity Determination
The enantiomeric purity of synthetic intermediates of new 3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans was successfully determined using anionic cyclodextrin and an ionic liquid. This process is vital for the development of enantiomerically pure pharmaceutical compounds (Rousseau et al., 2010).
Propriétés
IUPAC Name |
(2,2-dimethyl-3,4-dihydrochromen-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7,13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEWXCFCAKUNQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716896 | |
| Record name | (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol | |
CAS RN |
61370-82-9 | |
| Record name | (2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



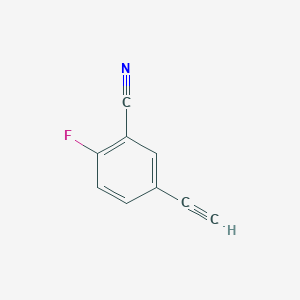
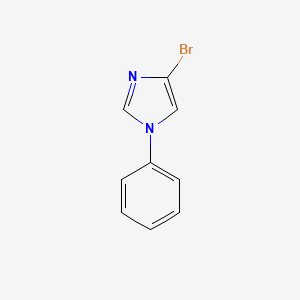
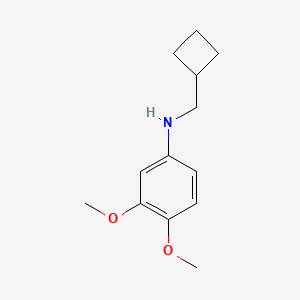
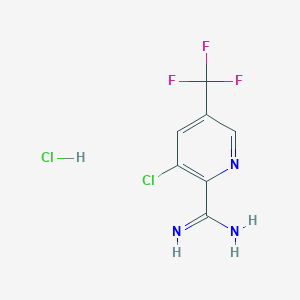
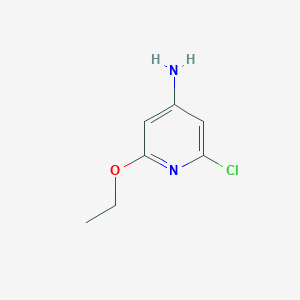
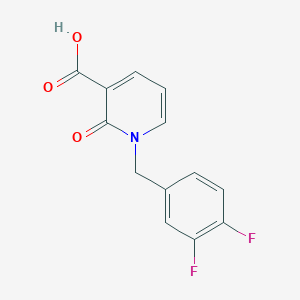
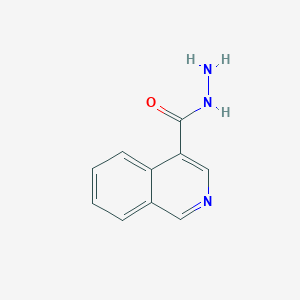
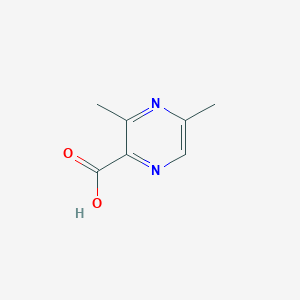
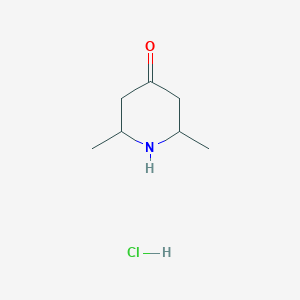
![Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1395788.png)
